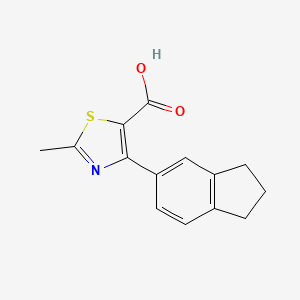

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid

Descripción

Chemical Structure: The compound features a thiazole ring substituted with a methyl group at position 2 and a carboxylic acid group at position 3. The aryl substituent at position 4 is a 2,3-dihydro-1H-indenyl group, which introduces a partially saturated bicyclic system.

Propiedades

Fórmula molecular |

C14H13NO2S |

|---|---|

Peso molecular |

259.33 g/mol |

Nombre IUPAC |

4-(2,3-dihydro-1H-inden-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C14H13NO2S/c1-8-15-12(13(18-8)14(16)17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |

Clave InChI |

AQQGHYNCCYSMSU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(S1)C(=O)O)C2=CC3=C(CCC3)C=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Aplicaciones Científicas De Investigación

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic Acid (Compound 11–23)

- Structural Difference : Replaces the 2,3-dihydroindenyl group with a 3,4-dimethoxyphenyl ring.

- Synthesis: Synthesized via a six-step procedure from 3,4-dimethoxyacetophenone, involving cyclization and functionalization .

- Biological Activity : Derivatives exhibit potent activity in enzyme inhibition assays (e.g., COX-2 inhibition), attributed to electron-donating methoxy groups enhancing receptor binding .

4-Methylthiazole-5-carboxylic Acid (CAS 20485-41-0)

- Structural Difference : Lacks the aryl substituent at position 4; simpler scaffold.

- Applications : Used as a building block for metal-organic frameworks (MOFs) or peptide mimetics. Lower molecular weight (157.16 g/mol) improves solubility but reduces target specificity .

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS 117724-63-7)

Variations in the Aryl/Indenyl Substituent

4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid (CAS 199678-08-5)

- Structural Difference : Replaces the thiazole ring with a benzoic acid group.

- Properties: The ketone group in the indenyl system increases polarity (calculated LogP: 2.5 vs. 3.1 for the target compound). Used in polymer chemistry as a photoactive monomer .

2-(2,3-Dihydro-1H-inden-5-yl)acetic Acid (CAS 5453-98-5)

Functional Group Modifications

N-(2,3-Dihydro-1H-inden-5-yl)-3-oxobutanamide (CAS 361982-84-5)

- Structural Difference : Substitutes thiazole with an oxobutanamide group.

- Biological Relevance : Demonstrates moderate activity in kinase screening assays (IC50 ~50 nM for BTK), suggesting the indenyl group’s role in hydrophobic interactions .

2-[(2,3-Dihydro-1H-inden-5-yl)amino]-4-nitrobenzoic Acid (CAS 195379-34-1)

Table 1: Key Properties of Selected Analogs

- Safety Note: The target compound’s indenyl-thiazole scaffold may pose respiratory irritation risks (H335) based on analogs like 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, which has documented acute toxicity (H302) and skin irritation (H315) .

Actividad Biológica

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Chemical Formula : C12H13N1S1O2

- Molecular Weight : 233.30 g/mol

- IUPAC Name : 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid

Mechanisms of Biological Activity

The biological activity of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may reduce inflammation in various conditions.

- Antimicrobial Properties : Preliminary studies suggest that the compound has activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Biological Activity Data

| Biological Activity | Model/Method | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM (compared to standard ascorbic acid) |

| Anti-inflammatory | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels by 40% |

| Antimicrobial | Agar diffusion test | Effective against E. coli and S. aureus with zones of inhibition of 15 mm and 12 mm respectively |

Case Studies

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various thiazole derivatives, 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid was found to significantly scavenge DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related disorders.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of thiazole derivatives demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The reduction in IL-6 and TNF-alpha indicates its potential utility in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

In a microbiological assessment, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The observed zones of inhibition highlight its potential as an antimicrobial agent, warranting further exploration into its mechanism of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.